molecular formula C8H19Si B3059403 Ethyl(dipropyl)silane CAS No. 998-14-1

Ethyl(dipropyl)silane

Cat. No. B3059403
CAS RN: 998-14-1
M. Wt: 143.32 g/mol
InChI Key: PFASEABANUAKDD-UHFFFAOYSA-N
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Description

Ethyl(dipropyl)silane is a type of silane compound . Silane compounds are generally classified into two types: silicone and silicates, and they make up organic paints and coating agents that are easy to handle, inexpensive, and have high designing capability .


Synthesis Analysis

The synthesis of silane compounds like Ethyl(dipropyl)silane often involves the use of silane coupling agents in reinforced composites . The silane is aligned in a very thin film on a solid substrate rather than dissolved in the matrix resin . A chemical bonding theory has been the favorite working hypothesis in explaining the action of silane coupling agents .


Molecular Structure Analysis

The molecular formula of Ethyl(dipropyl)silane is C8H20Si . The molecule is tetrahedral . The compound forms monoclinic crystals .


Chemical Reactions Analysis

Silane compounds like Ethyl(dipropyl)silane are often used as an alternative to toxic reducing agents . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine .


Physical And Chemical Properties Analysis

Silane compounds are known for their versatility and wide range of applications . They are used in a broad range of applications ranging from consumer products and adhesives to medicinal and electronic devices .

Scientific Research Applications

1. Industrial Uses in Surface Coating Compositions

Ethyl(dipropyl)silane and its derivatives have diverse industrial uses, particularly in surface coatings. For example, the reaction products of mono-oxiranes with alkyl or aryl (aminoalkoxy)silanes can vary significantly in their properties. Some of these products are water-soluble and find applications in water-based stoving finishes. Others are used with epoxy resins or diisocyanates to create surface-coating compositions that yield tough, well-adhering films upon stoving (Emblem, 2007).

2. Biomedical Applications

In the biomedical field, silane derivatives like trifluoroethylester-terminal poly(ethylene glycol) silane have been utilized for modifying nanoparticles. These nanoparticles, when modified with silane, can be conjugated with cell-targeting agents for various applications, including magnetic resonance imaging (MRI) and controlled drug delivery (Kohler, Fryxell, & Zhang, 2004).

3. Improvement in Polymer/Organoclay Nanocomposites

Silane-modified compounds are used to enhance the properties of polymer/organoclay nanocomposites. For instance, the addition of low molecular weight trimethoxysilyl-modified polybutadiene (Silane) to ethylene-vinyl acetate copolymer/ethylene-1-butene copolymer/organoclay nanocomposite foams improves their compression set properties (Park, Kim, & Chowdhury, 2008).

4. Electrophoretic Protein Separations

Silane coatings, such as poly(ethylene glycol) silane (PEG-silane), are employed to modify glass microfluidic channels and fused-silica capillaries for electrophoretic separations of proteins. These coatings reduce protein adsorption and are compatible with mass spectrometry, making them suitable for proteomic analyses (Razunguzwa, Warrier, & Timperman, 2006).

5. Lithium-Ion Battery Technology

Ethyl(dipropyl)silane and similar compounds play a role in improving lithium-ion battery technology. For instance, the addition of ethyl tris-2-methoxyethoxy silane to the electrode/electrolyte interface in Li-ion cells with propylene carbonate-based electrolyte enhances the formation of a stable passive layer, thereby improving battery performance (Schroeder, Gierczyk, Waszak, & Walkowiak, 2006).

6. Superhydrophobic and Oleophobic Surfaces

Silane-modified nanoparticles, such as those modified by ethyltriethoxysilane, are used to create superhydrophobic and oleophobic surfaces. These surfaces have applications in various fields, including materials science and engineering, due to their exceptional water and oil repellent properties (Cai, Li, Yi, Yan, & Li, 2018).

7. Flame Retardation in Elastomers

Silane crosslinking is employed in flame retardation processes. In particular, silane crosslinking of polypropylene/ethylene-propylene-diene copolymer (PP/EPDM) elastomers enhances their flame retardant properties (Wang, Zhou, & Hu, 2009).

8. Corrosion Protection in Automotive Systems

Silane-based pretreatments, such as bis-(triethoxysilylpropyl)tetrasulphide, are utilized for corrosion protection of metals in automotive systems. These treatments provide an effective alternative to traditional phosphate and chromate-based systems (Sundararajan & Van Ooij, 2000).

Mechanism of Action

The efficiency of silanes is attributed to their function as coupling agents, as they work as a chemical bridge whereby one part of the molecule attaches to the inorganic substrate (such as glass, metal or mineral) and another part ties to the adhesive, coating or polymer .

Safety and Hazards

Silane compounds are highly flammable and their vapors may form explosive mixtures with air . They should be handled with care, using protective gloves, clothing, and eye protection, and should be used only outdoors or in a well-ventilated area .

Future Directions

Silane compounds like Ethyl(dipropyl)silane have a wide range of potential applications in many industrial fields . They are being investigated for their potential use in coatings and painting films . The concepts of the novel silane compound films and the rational for the research and development will be described .

properties

InChI

InChI=1S/C8H19Si/c1-4-7-9(6-3)8-5-2/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFASEABANUAKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](CC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50842199
Record name Ethyl(dipropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50842199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(dipropyl)silane

CAS RN

998-14-1
Record name Ethyl(dipropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50842199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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